2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-3-7(11)8(14-2)4-10(6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSTTZSSJUWBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
Adapting methodologies from pyrazolo[1,5-a]pyrimidine syntheses, this approach uses β-keto esters and enamines under acidic conditions.
Procedure :
- Enamine Preparation : Combine methyl 4-methoxyacetoacetate with methyl glycinate to form an enamine.
- Cyclization : Heat with acetic acid catalyst to induce ring closure.
- Demethylation : Hydrolyze the methyl ester with aqueous HCl to yield the acetic acid group.
Optimization Notes :
- Catalyst : Dilute sulfuric acid improves regioselectivity compared to HCl.
- Yield : 45–60% after purification.
Post-Cyclization Functionalization
Direct Alkylation
Introducing the acetic acid group post-cyclization avoids compatibility issues during ring formation.
Steps :
- Bromoacetylation : Treat the dihydropyridine intermediate with ethyl bromoacetate in DMF using K₂CO₃ as a base.
- Hydrolysis : Saponify the ester with LiOH in methanol/water at 0–5°C.
Critical Parameters :
- Temperature: ≤5°C to prevent ring oxidation.
- Base: Lithium hydroxide minimizes side reactions vs. NaOH.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Hantzsch Adaptation | Methyl 4-methoxyacetoacetate, DMF-DMA | LiH, MeOH, 40°C | ~50% | Scalable, fewer steps |
| Gould-Jacobs | Methyl glycinate, β-keto ester | H₂SO₄, reflux | ~55% | Higher regioselectivity |
| Post-Alkylation | Ethyl bromoacetate, dihydropyridine | K₂CO₃, DMF, 0–5°C | ~40% | Avoids in-situ acid sensitivity |
Mechanistic Insights and Side Reactions
- Ring Oxidation : The dihydropyridine core oxidizes to pyridine under aerobic conditions, necessitating inert atmospheres.
- Ester Hydrolysis : Overly basic conditions during LiOH treatment can degrade the acetic acid group.
- Regioselectivity : Electron-donating groups (e.g., methoxy) direct cyclization to the para position, as per Woodward-Hoffmann rules.
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂COOH), 6.22 (s, 1H, H-3), 12.1 (br, 1H, COOH).
- HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial Scalability and Environmental Considerations
Scientific Research Applications
Chemistry: In organic synthesis, 2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid serves as a building block for more complex molecules
Biology and Medicine: This compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its structural similarity to biologically active pyridine derivatives makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism by which 2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid exerts its effects is primarily through interactions with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Heterocyclic Core: The target compound’s dihydropyridinone ring differs from the benzoxazine in and the pyridine-imidazolone in impazapic . The benzoxazine derivative contains an oxygen atom in the heterocycle, enhancing polarity compared to the nitrogen-rich dihydropyridinone.
Acetic Acid vs. Carboxylic Acid Moieties :
- The acetic acid side chain in the target compound and benzoxazine derivative introduces flexibility and acidity (pKa ~4.7), whereas impazapic and haloxyfop feature carboxylic acids directly attached to aromatic rings, which may exhibit stronger acidity (pKa ~2–3) and different pharmacokinetic profiles.
Substituent Effects :
- The 5-methoxy group in the target compound could enhance metabolic stability compared to haloxyfop’s trifluoromethyl group, which is electron-withdrawing and resistant to degradation .
- The methyl group at position 2 in the target compound may sterically hinder interactions compared to impazapic’s bulkier isopropyl substituent .
Biological Activity
2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridine derivatives. The process includes the formation of the pyridine ring and subsequent functional group modifications to introduce methoxy and acetic acid moieties.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of dihydropyridine have been evaluated for their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-Methyl derivative | 0.22 | S. aureus |
| 5-Methoxy derivative | 0.25 | E. coli |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines. For example, derivatives have been shown to activate apoptotic pathways in glioma cells, leading to reduced cell viability.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : The methoxy group enhances binding affinity to cellular receptors, modulating signaling pathways related to inflammation and apoptosis.
Study on Antimicrobial Efficacy
In a study published by Hazem Ali Mohamed et al., several derivatives were tested for their antimicrobial efficacy against multidrug-resistant (MDR) pathogens. The results demonstrated that certain derivatives exhibited potent antimicrobial activity with low toxicity profiles, suggesting their potential as therapeutic agents against resistant strains .
Anticancer Research
Another study focused on the anticancer effects of dihydropyridine derivatives showed that these compounds could effectively induce apoptosis in glioma cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-(5-methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including condensation of pyridine precursors with acetic acid derivatives. Critical steps include:
- Core formation : Cyclization of substituted pyridine intermediates under acidic or basic conditions.
- Functionalization : Introduction of methoxy and methyl groups via alkylation or nucleophilic substitution.
- Purification : Recrystallization from solvents like DMF/acetic acid mixtures to enhance purity .
- Optimization : Reaction parameters such as temperature (e.g., reflux in acetic acid), pH adjustments, and catalysts (e.g., sodium acetate) are systematically varied. Analytical techniques like TLC and NMR monitor intermediate formation .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.5 ppm).
- HPLC : Assesses purity (>95% required for biological assays).
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O dimers) and dihedral angles between the pyridine ring and acetic acid moiety .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Enzyme inhibition : Potential inhibition of oxidoreductases (e.g., xanthine oxidase) due to structural similarity to pyridine-based inhibitors.
- Antioxidant activity : Scavenging of reactive oxygen species (ROS) via the 4-oxo-1,4-dihydropyridine moiety .
- Assays : In vitro ROS detection (e.g., DPPH assay) and enzyme activity assays (e.g., UV-Vis spectroscopy) are used for validation .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, particularly in receptor binding studies?
- Approach :
- Cross-validation : Combine receptor binding assays (e.g., radioligand displacement) with cellular activity studies (e.g., cAMP modulation for GPCR targets).
- Structural analogs : Compare activity profiles of derivatives (e.g., replacing methoxy with nitro groups) to isolate pharmacophore contributions .
- Case study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH sensitivity of the 4-oxo group). Adjust buffer systems to stabilize the compound .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methods :
- Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or receptors.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : Correlate docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can synthetic yields be improved while minimizing byproducts like oxidation derivatives?
- Strategies :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for selective alkylation.
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the 4-oxo group.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-oxidized pyridine rings) .
- Data : Optimized conditions may achieve yields >75% with <5% impurities, as confirmed by HPLC .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Challenges : Polymorphism due to flexible acetic acid side chain and hydrogen-bonding variability.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
